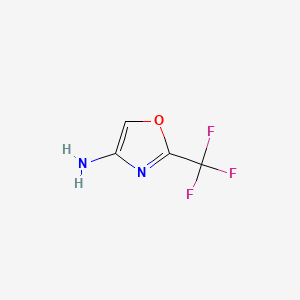

2-(Trifluoromethyl)oxazol-4-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H3F3N2O |

|---|---|

Molecular Weight |

152.07 g/mol |

IUPAC Name |

2-(trifluoromethyl)-1,3-oxazol-4-amine |

InChI |

InChI=1S/C4H3F3N2O/c5-4(6,7)3-9-2(8)1-10-3/h1H,8H2 |

InChI Key |

WCNNFAMWJLDIGC-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(N=C(O1)C(F)(F)F)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Trifluoromethyl Oxazol 4 Amine and Its Derivatives

Cyclization and Annulation Strategies

Cyclization and annulation reactions are fundamental to the construction of the oxazole (B20620) core. These strategies often involve the formation of key carbon-oxygen and carbon-nitrogen bonds in a single or sequential process, starting from acyclic precursors.

Synthesis from α-Azidochalcones with Trifluoroacetic Acid

A notable method for synthesizing highly substituted 2-(trifluoromethyl)oxazoles involves the reaction of α-azidochalcones with trifluoroacetic acid. beilstein-journals.org This transformation proceeds under catalyst-free and solvent-free conditions. The reaction pathway is temperature-dependent; at lower temperatures, it yields the desired 2-(trifluoromethyl)oxazoles, while at higher temperatures under microwave irradiation, it leads to the formation of α-amido-1,3-diketones. beilstein-journals.org

The mechanism is believed to proceed through the in situ formation of a 2H-azirine intermediate from the α-azidochalcone. beilstein-journals.org The subsequent reaction with trifluoroacetic acid leads to the formation of the final oxazole product. This approach offers an efficient route to these valuable heterocyclic compounds in good to excellent yields. beilstein-journals.org

Table 1: Synthesis of 2-(Trifluoromethyl)oxazoles from α-Azidochalcones

| Starting Material | Reagent | Key Intermediate | Product | Ref |

|---|

Approaches via Oxidative Trifluoroacetoxylation of β-Monosubstituted Enamines

Another effective strategy for the synthesis of 2-(trifluoromethyl)oxazoles utilizes β-monosubstituted enamines as starting materials. nih.govacs.org This method employs a hypervalent iodine reagent, specifically phenyliodine bis(trifluoroacetate) (PIFA), to mediate an oxidative trifluoroacetoxylation and subsequent cyclization. nih.govacs.orgthieme-connect.com The trifluoromethyl group from the PIFA reagent is directly incorporated into the final oxazole product. nih.gov

The proposed mechanism involves the oxidative β-trifluoroacetoxylation of the enamine substrate, which is then followed by an intramolecular cyclization to form the 4,5-disubstituted 2-(trifluoromethyl)oxazole ring. nih.govacs.org This metal-free cascade process can also be achieved using fluoroalkyl-containing hypervalent iodine(III) species generated in situ. nih.gov The reaction was initially discovered serendipitously during an attempt to synthesize an azirine. thieme-connect.com

Table 2: Oxidative Trifluoroacetoxylation for Oxazole Synthesis

| Substrate | Reagent | Key Process | Product | Ref |

|---|

Ring-Expansion Reactions of 2H-Azirine Precursors

2H-Azirines are highly strained, three-membered heterocycles that serve as versatile intermediates in organic synthesis. researchgate.netdntb.gov.ua Their ring-expansion reactions provide a powerful tool for constructing larger heterocyclic systems, including oxazoles. As mentioned previously, the reaction of α-azidochalcones with trifluoroacetic acid is proposed to proceed through a 2H-azirine intermediate. beilstein-journals.org

The high ring strain of 2H-azirines facilitates ring-opening reactions, which can be promoted by thermal, photochemical, or catalytic means. researchgate.netrsc.org For instance, photochemical transformation of 2H-azirines is a known method for synthesizing various heterocycles. researchgate.net While some methods focus on metal-catalyzed ring-opening, metal-free approaches using Brønsted acids have also been developed to promote the ring-opening and annulation of 2H-azirines with other reactants to form different heterocycles like thiazoles. rsc.org This underlying reactivity highlights the potential of 2H-azirine precursors in the convergent synthesis of complex molecules like substituted oxazoles. beilstein-journals.orgresearchgate.net

Elemental Tellurium-Mediated Cyclizations

A novel and efficient method for synthesizing 2-(trifluoromethyl)oxazoles employs elemental tellurium as a mediator. rsc.orgchemistryviews.org This reaction involves the treatment of acetophenone (B1666503) oxime acetates with trifluoroacetic anhydride (B1165640) in the presence of tellurium. rsc.orgchemistryviews.org The process is characterized by its good to excellent yields and proceeds via a tandem cyclization mechanism. rsc.org

The proposed reaction pathway begins with the trifluoroacetylation of the oxime acetate, followed by elimination to form an enamide derivative. chemistryviews.org A single-electron-transfer (SET) reduction mediated by tellurium generates a radical intermediate. chemistryviews.org This is followed by a 5-endo-trig cyclization and a final oxidation step to yield the desired 2-(trifluoromethyl)oxazole. rsc.orgchemistryviews.org Some of the compounds synthesized through this method have shown potential fungicidal and insecticidal activities. chemistryviews.org

Table 3: Elemental Tellurium-Mediated Oxazole Synthesis

| Substrates | Mediator | Additive | Key Mechanism Steps | Ref |

|---|

Catalysis in Trifluoromethylated Oxazole Synthesis

Catalysis offers a powerful means to achieve high efficiency, selectivity, and functional group tolerance in the synthesis of complex molecules. Metalloradical catalysis, in particular, has emerged as a robust strategy for constructing challenging chemical bonds.

Cobalt(II) Metalloradical Catalysis in 4-Trifluoromethyl-Substituted Oxazole Formation

Recent advancements have demonstrated the utility of Cobalt(II)-based metalloradical catalysis (MRC) for the expeditious synthesis of highly functionalized 4-trifluoromethyl-substituted oxazoles. researchgate.net This catalytic radical process leverages the unique reactivity of cobalt(II) complexes, often supported by D2-symmetric chiral amidoporphyrin ligands, to activate substrates under mild conditions. researchgate.net

While the specific application to oxazole formation involves a catalytic radical process, the versatility of Co(II)-MRC has been established in other transformations, such as the asymmetric cyclopropanation of dehydroaminocarboxylates and the C-H alkylation of various substrates. researchgate.net This methodology is noted for its broad functional group tolerance and provides a streamlined pathway for the synthesis of complex chiral molecules, suggesting its powerful potential for constructing trifluoromethyl-substituted heterocyclic systems. researchgate.net

Lewis Acid-Mediated Tandem Cycloisomerization/Hydroxyalkylation Reactions

While specific examples of Lewis acid-mediated tandem cycloisomerization/hydroxyalkylation reactions for the direct synthesis of 2-(trifluoromethyl)oxazol-4-amine were not found in the provided search results, the principles of Lewis acid catalysis are widely applied in heterocyclic synthesis. Lewis acids can activate substrates, facilitating cyclization and subsequent functionalization. For instance, the synthesis of other trifluoromethylated heterocycles, such as 5-trifluoromethyl 1,2,4-triazoles, has been achieved through reactions that could conceptually be adapted. mdpi.comnih.gov

Electrochemical Approaches for Aminoxazole Systems

Electrochemical methods offer a green and efficient alternative for the synthesis of aminoxazole systems. researchgate.netresearchgate.netscilit.com These approaches often avoid harsh reagents and can be performed under mild conditions. An efficient, single-step electrochemical process for constructing substituted aminobenzoxazoles has been described, highlighting the potential of this methodology. researchgate.net The synthesis of 2-aminobenzoxazoles has been successfully achieved using various electrode and electrolyte combinations, with aluminum and carbon electrodes in the presence of tetrabutylammonium (B224687) iodide (TBAI) as the electrolyte showing high conversion rates. researchgate.net

A notable electrochemical method involves the use of acetic acid as a promoter for the synthesis of benzazoles, including benzoxazoles. researchgate.net This method is valued for its broad substrate scope and tolerance of various functional groups. researchgate.net Furthermore, the electrochemical synthesis of 2-aminothiazoles, a structurally related class of compounds, from active methylene (B1212753) ketones and thioureas mediated by NH4I demonstrates the versatility of electrochemical strategies in constructing five-membered aminoheterocycles. beilstein-journals.org

Transition Metal-Catalyzed Coupling and Cyclization Methods

Transition metal catalysis is a powerful tool for the synthesis of complex heterocyclic compounds. Palladium N-heterocyclic carbene (Pd-NHC) complexes have emerged as highly effective catalysts for amination reactions, which are crucial for the synthesis of amino-substituted heterocycles. researchgate.net These catalysts exhibit high stability and efficiency in forming C-N bonds. researchgate.net

Copper-catalyzed reactions have also been instrumental in the synthesis of trifluoromethylated heterocycles. For example, the Huisgen 1,3-dipolar cycloaddition, catalyzed by Cu(I) species, is used to produce 1,4-disubstituted 1,2,3-triazoles containing a trifluoromethyl group. beilstein-journals.org While not a direct synthesis of this compound, this methodology showcases the utility of copper catalysis in constructing trifluoromethyl-bearing five-membered rings. The synthesis of 2,2'-bipyridines through transition metal-catalyzed [2+2+2] cycloaddition reactions further illustrates the broad applicability of these catalysts in heterocycle synthesis. orgsyn.org

Multi-Component Reaction Sequences

Multi-component reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single step to form a complex product, thereby reducing reaction time and waste.

Pseudo-Repetitive Ugi-Zhu Five-Component Reactions for Complex Oxazole Hybrids

The Ugi reaction, a well-known MCR, is a cornerstone for generating molecular diversity and has been adapted for the synthesis of complex oxazole hybrids. nih.gov A tandem Ugi/Robinson-Gabriel sequence provides a concise route to 2,4,5-trisubstituted oxazoles. nih.gov This approach utilizes an Ugi reaction followed by an acid-mediated cyclodehydration to form the oxazole ring. nih.gov While a direct application to this compound is not detailed, the modularity of the Ugi reaction suggests its potential for creating such structures by selecting appropriate trifluoromethylated starting materials.

Strategic Applications of Cyclocondensation and Cycloaddition Reactions

Cyclocondensation and cycloaddition reactions are fundamental strategies for the synthesis of heterocyclic rings. The base-promoted cyclocondensation of trifluoromethyloxazolones with electron-deficient alkenes yields 2-trifluoromethylpyrroles, demonstrating a tandem Michael addition, intramolecular cyclization, and decarboxylation sequence. rsc.org

[3+2] cycloaddition reactions are particularly useful for constructing five-membered rings. For instance, 2-trifluoromethyl thiazoles have been synthesized via the [3+2] cycloaddition of pyridinium (B92312) 1,4-zwitterionic thiolates with CF3CN. rsc.org Similarly, 5-trifluoromethyl 1,2,4-triazoles can be prepared through the [3+2] cycloaddition of nitrile imines with a trifluoroacetonitrile (B1584977) precursor. mdpi.comnih.gov A metal-free, cascade trifluoromethyloximation/cyclization/elimination of α,β-unsaturated carbonyls provides access to 4-(trifluoromethyl)isoxazoles. organic-chemistry.orgnih.gov These examples underscore the power of cycloaddition strategies in incorporating the trifluoromethyl group into heterocyclic scaffolds.

Controlled Reaction Conditions and Methodological Enhancements

The selective synthesis of different trifluoromethylated heterocycles can often be achieved by carefully controlling reaction conditions. For example, the reaction of 2-trifluoromethyl-1,3-conjugated enynes with CF3CHN2 can be directed to produce either bis(trifluoromethyl)pyrazolines or bis(trifluoromethyl)cyclopropanes simply by changing the solvent. rsc.org In the synthesis of trifluoromethylated triazoles and isoxazoles from CF3-ynones and sodium azide (B81097), the reaction outcome is switchable by the presence or absence of an acid catalyst. nih.gov

Methodological enhancements also play a crucial role. The development of a one-pot electrochemical synthesis of 2-aminothiazoles avoids the need for pre-functionalized substrates and external oxidants. beilstein-journals.org Similarly, the use of PhI(OCOCF3)2 (PIFA) to mediate the trifluoroacetoxylation and cyclization of enamines provides a direct route to 2-(trifluoromethyl)oxazoles. acs.org The condensation of diamines or amino(thio)phenols with in situ generated CF3CN is an efficient method for synthesizing 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles. rsc.org Furthermore, a tandem phosphorus-mediated carboxylative condensation-cyclization using atmospheric carbon dioxide has been developed for the synthesis of oxazolidine-2,4-diones, highlighting innovative approaches to heterocycle construction. nih.gov A reductive cyclization of O-acyl oximes with hexafluoroacetylacetone (B74370) mediated by NH4I/Na2S2O4 offers a modular access to 4,6-bis(trifluoromethyl)pyridines. orgsyn.org

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate reaction rates, improve yields, and enhance product purity, often under milder conditions than conventional heating. nih.govnih.gov These advantages are particularly valuable in the synthesis of complex heterocyclic systems.

A plausible microwave-assisted route to this compound commences with the synthesis of the key intermediate, 2-methyl-5-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid. While the direct synthesis of this specific carboxylic acid under microwave conditions is not extensively documented, analogous microwave-assisted syntheses of substituted oxazoles and other heterocyles are prevalent. For instance, the condensation of ketones and amides, or the cyclization of enaminonitriles, can be significantly expedited by microwave irradiation, often leading to higher yields in minutes compared to hours of conventional heating. semanticscholar.orgdocumentsdelivered.com

Following the formation of the carboxylic acid, a critical step is its conversion to the corresponding primary amide, 2-(trifluoromethyl)oxazole-4-carboxamide. Microwave irradiation has been successfully employed for the direct amidation of carboxylic acids, often in solvent-free conditions, which aligns with the principles of green chemistry. nih.gov The reaction of a carboxylic acid with an amine source, such as ammonia (B1221849) or an ammonium (B1175870) salt, can be efficiently promoted by microwave energy, significantly reducing reaction times.

The final transformation to this compound would likely involve a Hofmann or Curtius rearrangement of the corresponding carboxamide or carbonyl azide, respectively. The Curtius rearrangement, involving the thermal decomposition of an acyl azide to an isocyanate, is a well-established method for producing primary amines with the loss of one carbon atom. nih.govnih.govwikipedia.org While specific microwave-assisted Curtius rearrangements on trifluoromethylated oxazoles are not widely reported, the general principles of microwave heating to promote thermal rearrangements suggest its applicability. The reaction would proceed through the formation of an isocyanate intermediate, which can then be hydrolyzed to the desired amine.

A direct synthesis of 2-aminooxazoles from β-keto azides, triphenylphosphine, and an isothiocyanate under microwave irradiation has also been reported. nsf.gov This method provides the 2-aminooxazole core in a single step with short reaction times (5 minutes) and moderate to good yields. Adapting this protocol to incorporate a trifluoromethyl group at the appropriate position of the β-keto azide could offer a more direct and efficient microwave-assisted route to the target compound.

Table 1: Exemplary Microwave-Assisted Reactions in Heterocyclic Synthesis

| Reaction Type | Reactants | Product | Conditions | Yield | Reference |

| Amide Synthesis | Carboxylic Acid, Amine | Amide | Microwave, Solvent-Free, Catalyst | High | nih.gov |

| 2-Aminooxazole Synthesis | β-keto azide, Isothiocyanate, Triphenylphosphine | 2-Aminooxazole | Microwave, 150 °C, 5 min | 47-87% | nsf.gov |

| Triazole Synthesis | Enaminonitrile, Benzohydrazide | 1,2,4-Triazolo[1,5-a]pyridine | Microwave, Toluene, 140 °C | High | documentsdelivered.com |

| Imidazole Synthesis | Aldehyde, Amine, Benzil, Ammonium Acetate | Tetrasubstituted Imidazole | Microwave, p-TsOH, EtOH | Moderate to Good | semanticscholar.org |

Solvent-Free Reaction Environments

The elimination of volatile organic solvents is a primary goal of green chemistry, as it reduces environmental pollution, improves safety, and can simplify product purification. Solvent-free reactions are often facilitated by grinding the reactants together or by using a minimal amount of a recyclable catalyst or support. youtube.com

The synthesis of this compound can be envisioned through a solvent-free pathway. The initial formation of the oxazole ring, while not explicitly described as solvent-free for this specific trifluoromethyl derivative, has been achieved for other oxazoles under such conditions.

A key step amenable to a solvent-free approach is the conversion of 2-(trifluoromethyl)oxazole-4-carboxylic acid to its amide. The direct reaction of a carboxylic acid with an ammonium salt, facilitated by a dehydrating agent and a phase-transfer catalyst like tetrabutylammonium bromide (TBAB), can be efficiently conducted under solvent-free microwave irradiation. nsf.gov The TBAB, being a molten salt at the reaction temperature, can act as a pseudo-solvent, creating a homogeneous reaction medium.

The subsequent Hofmann rearrangement of the resulting 2-(trifluoromethyl)oxazole-4-carboxamide to the target amine could also be performed under solvent-free conditions. The Hofmann rearrangement typically involves the treatment of a primary amide with a halogenating agent (like N-bromoacetamide) and a base. This reaction has been successfully carried out in a one-pot, solvent-free manner for other aromatic and aliphatic amides, yielding carbamates which can then be hydrolyzed to the primary amine. organic-chemistry.org

An alternative solvent-free approach could involve a Curtius rearrangement. The carboxylic acid can be converted to the acyl azide, which can then be thermally decomposed under solvent-free conditions to the isocyanate. Subsequent treatment with water would yield the desired this compound.

Table 2: Examples of Solvent-Free Reactions in Heterocyclic and Amide Synthesis

| Reaction Type | Reactants | Product | Conditions | Yield | Reference |

| Amide Synthesis | Carboxylic Acid, Ammonium Salt, TsCl, K2CO3, SiO2, TBAB | Amide | Microwave, Solvent-Free | Good to Excellent | nsf.gov |

| Amide Synthesis | Carboxylic Acid, Amine | Amide | Microwave, Solvent-Free, CAN catalyst | High | nih.gov |

| β-Keto Ester Synthesis | Diketene, Alcohol | β-Keto Ester | Microwave, Solvent-Free | High | researchgate.net |

| Hofmann Rearrangement | Aromatic/Aliphatic Amide, N-Bromoacetamide, Base | Carbamate | One-pot | High | organic-chemistry.org |

Reactivity and Derivatization Strategies for 2 Trifluoromethyl Oxazol 4 Amine

Transformations of the Oxazole (B20620) Ring System

The oxazole ring in 2-(trifluoromethyl)oxazol-4-amine is a dynamic scaffold, susceptible to various transformations that allow for the construction of different heterocyclic systems. These reactions leverage the electronic nature of the ring and its substituents to facilitate ring-opening, cyclization, and cycloaddition pathways.

Ring-Opening and Subsequent Cyclization Reactions (e.g., Formation of Triazine Systems)

The oxazole nucleus, particularly when activated by electron-withdrawing groups like the trifluoromethyl moiety, can undergo ring-opening reactions when treated with appropriate nucleophiles. These transformations often lead to acyclic intermediates that can subsequently cyclize to form new, more complex heterocyclic structures. A notable example of this reactivity is the transformation of trifluoromethyl-substituted oxazoles into triazine systems.

Research on closely related mesoionic 4-trifluoroacetyl-1,3-oxazolium-5-olates demonstrates that the oxazole ring is susceptible to nucleophilic attack. researchgate.netnih.gov Depending on the reaction conditions and the nature of the nucleophile, different reaction pathways can be initiated. For instance, the reaction with phenylhydrazine (B124118) can be regioselectively controlled to produce 6-trifluoromethyl-1,2,4-triazines. researchgate.netnih.gov This transformation is believed to proceed via an initial nucleophilic attack at the C-2 or C-5 position of the oxazole ring, followed by ring cleavage and intramolecular condensation to yield the final triazine product. nih.govijcce.ac.ir The solvent and temperature play a critical role in directing the regioselectivity of the initial attack and the subsequent cyclization pathway. nih.gov While the substrate is not identical to this compound, the principles highlight a key reactivity pattern of the trifluoromethyl-oxazole core.

Table 1: Ring Transformation of Trifluoromethyl-Oxazole Derivatives

| Oxazole Precursor | Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| Mesoionic 4-trifluoroacetyl-1,3-oxazolium-5-olate | Phenylhydrazine | Solvent/temperature dependent | 6-Trifluoromethyl-1,2,4-triazine | nih.gov |

| 6-Methyl-2-phenyl-7H-oxazolo[3,2-b] thieme-connect.combeilstein-journals.orgnih.govtriazine | Ammonia (B1221849) / Primary Amines | Not specified | Imidazo[1,2-b] thieme-connect.combeilstein-journals.orgnih.govtriazine derivatives | ijcce.ac.ir |

| 6-Methyl-2-phenyl-7H-oxazolo[3,2-b] thieme-connect.combeilstein-journals.orgnih.govtriazine | Hydrazine Hydrate | Not specified | 4H-1,2,4-Triazino[4,3-b] thieme-connect.combeilstein-journals.orgnih.govtriazin-8(1H)-one | ijcce.ac.ir |

Intramolecular and Intermolecular Cycloaddition Reactions (e.g., Diels-Alder Reactivity)

The oxazole ring can function as a diene in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions. This reactivity provides a powerful method for constructing pyridine (B92270) and furan (B31954) ring systems. researchgate.net In the context of this compound, the oxazole ring acts as an azadiene. The presence of the electron-donating amine group at C-4 and the electron-withdrawing trifluoromethyl group at C-2 significantly influences the electronic properties and, therefore, the reactivity of this diene system.

The reaction of oxazoles with dienophiles, such as alkenes or alkynes, typically leads to a bicyclic intermediate which then aromatizes, often with the loss of a small molecule like water or alcohol, to yield a substituted pyridine. researchgate.net The regioselectivity of the cycloaddition is governed by the electronic and steric nature of both the oxazole and the dienophile. For this compound, the electron-withdrawing CF₃ group would lower the energy of the LUMO, potentially increasing its reactivity toward electron-rich dienophiles. Conversely, the electron-donating NH₂ group would raise the energy of the HOMO. This push-pull electronic configuration makes it a versatile partner in Diels-Alder reactions. While specific studies on this compound as a diene are not extensively documented, the general principles of oxazole chemistry suggest its utility in synthesizing highly functionalized, trifluoromethyl-substituted pyridines. researchgate.netnih.gov

Functionalization of the Amine and Trifluoromethyl Moieties

The exocyclic amine and trifluoromethyl groups are key handles for introducing molecular diversity, allowing for the fine-tuning of physicochemical properties.

Diversification via Amine Group Modifications (e.g., N-Alkylation, N-Acylation)

The primary amine at the C-4 position is a versatile functional group that readily undergoes standard transformations such as N-alkylation and N-acylation. wikipedia.org These modifications are fundamental in medicinal chemistry for exploring structure-activity relationships.

N-Alkylation: The amine can be alkylated using various alkylating agents, such as alkyl halides or benzylic alcohols, typically in the presence of a base. rsc.orgnih.gov Studies on similar heterocyclic amines, like 2-aminobenzothiazoles, have demonstrated successful regioselective N-alkylation using benzylic alcohols as alkylating agents. rsc.org For substrates with multiple nitrogen atoms, such as indazoles, the choice of base and solvent system is crucial for controlling the site of alkylation (N-1 vs. N-2). beilstein-journals.org

N-Acylation: Acylation of the amine group is another straightforward modification, typically achieved using acyl chlorides, anhydrides, or carboxylic acids with a coupling agent. This reaction introduces an amide bond, which is a key structural motif in many biologically active molecules. mdpi.comnih.gov Enzymatic methods for N-acylation in aqueous media are also emerging as a greener alternative to traditional chemical methods. nih.gov Furthermore, modern cross-coupling techniques, such as the Buchwald-Hartwig amination, can be employed for the N-arylation of 2-aminooxazoles, providing access to a wide range of N-aryl derivatives under relatively mild conditions. nih.gov

Table 2: Representative Amine Functionalization Reactions

| Reaction Type | Substrate Type | Reagents | Product Type | Reference |

|---|---|---|---|---|

| N-Alkylation | 2-Aminobenzothiazole | Benzylic Alcohols | 2-(N-Alkylamino)benzothiazole | rsc.org |

| N-Acylation | L-Amino Acids | Fatty Acids, Aminoacylases | N-Acylated Amino Acids | nih.gov |

| N-Arylation (Buchwald-Hartwig) | 4-Aryl-2-aminooxazole | Bromobenzene derivatives, X-Phos Pd G2, tBuONa | N,4-Diaryl-2-aminooxazole | nih.gov |

Nucleophilic Trifluoromethylation and Related Fluorination Chemistry

The trifluoromethyl group is generally considered to be highly stable and chemically inert due to the strength of the carbon-fluorine bonds. Direct nucleophilic substitution on a CF₃ group is exceptionally challenging. wikipedia.org However, research has shown that under specific circumstances, the trifluoromethyl group can be transformed. lookchem.comnih.gov

This reactivity is typically observed when the CF₃ group is attached to an aromatic or heteroaromatic ring that is "anionically activated." lookchem.comnih.gov This activation can be achieved if the ring possesses other strong electron-withdrawing groups or a site that can be deprotonated to generate a carbanion, which in turn activates the adjacent CF₃ group towards nucleophilic attack. For example, reactions of certain anionically activated (hetero)aromatic trifluoromethyl compounds with binucleophiles (containing NH, OH, or SH groups) can lead to a one-step synthesis of new C-C linked heterocycles under aqueous conditions. lookchem.com In these reactions, the CF₃ group is effectively displaced and transformed into a new ring system. While this is not a simple functionalization, it represents a powerful derivatization strategy for appropriately substituted trifluoromethyl heterocycles. For this compound itself, such a reaction would depend on the ability to generate a sufficiently activated intermediate.

Halogenation and Cross-Coupling Methodologies

Introducing a halogen atom onto the oxazole ring serves as a crucial step for subsequent diversification via transition-metal-catalyzed cross-coupling reactions. This strategy allows for the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a vast chemical space.

The most reactive position on the 2-amino-4-(trifluoromethyl)oxazole core for electrophilic substitution is the C-5 position, which is activated by the adjacent oxygen and amine groups. Selective halogenation, particularly bromination or iodination, at this position can be achieved. thieme-connect.combeilstein-journals.org Studies on unsubstituted oxazole have shown that deprotonation with a strong base followed by quenching with an electrophilic halogen source is an effective method for site-selective halogenation at C-5. thieme-connect.com

Once the halogenated oxazole is obtained (e.g., 5-bromo-2-(trifluoromethyl)oxazol-4-amine), it becomes a versatile substrate for a variety of palladium-catalyzed cross-coupling reactions. elsevierpure.com These include:

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds with aryl or vinyl groups.

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl substituents. beilstein-journals.org

Stille Coupling: Reaction with organostannanes to form C-C bonds. thieme-connect.com

Heck Coupling: Reaction with alkenes.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

These methodologies provide a modular approach to synthesize complex derivatives, where the halogenated oxazole acts as a central scaffold for building molecular complexity. thieme-connect.comnih.gov

Table 3: Cross-Coupling Reactions on Halogenated Heterocycles

| Coupling Reaction | Halogenated Substrate Type | Coupling Partner | Catalyst System (Example) | Product Feature | Reference |

|---|---|---|---|---|---|

| Suzuki | 4-Bromo-6H-1,2-oxazine | Arylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 4-Aryl-oxazine | beilstein-journals.org |

| Sonogashira | 4-Bromo-6H-1,2-oxazine | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 4-Alkynyl-oxazine | beilstein-journals.org |

| Stille | Halogenated 2-phenyloxazole | Organostannane | Pd(PPh₃)₄ | Aryl-substituted oxazole | thieme-connect.com |

Regioselective Halogenation for Bromooxazole Building Blocks from this compound

The introduction of a halogen atom onto the oxazole ring is a critical step in preparing versatile building blocks for further elaboration via cross-coupling reactions. While direct documentation for the bromination of this compound is not extensively available, a well-established precedent exists for its isomer, 4-(trifluoromethyl)oxazol-2-amine (B1302974), which provides a reliable model for the likely reactivity.

The synthesis of bromooxazoles from aminooxazoles can be effectively achieved through a Sandmeyer-type reaction. For the synthesis of 2-Bromo-4-(trifluoromethyl)oxazole, the corresponding 4-(trifluoromethyl)oxazol-2-amine is treated with copper(II) bromide (CuBr₂) and an organic nitrite, such as tert-butyl nitrite, in an acetonitrile (B52724) solvent. sci-hub.se The reaction proceeds by the in-situ diazotization of the amino group, which is subsequently displaced by bromide.

Given the electronic properties of the oxazole ring in this compound, electrophilic substitution is anticipated to occur at the C5 position, which is activated by the amino group at C4 and less deactivated by the C2-trifluoromethyl group compared to the C5 position. Therefore, direct electrophilic bromination using reagents like N-Bromosuccinimide (NBS) would be expected to yield 5-bromo-2-(trifluoromethyl)oxazol-4-amine. This regioselectivity is a common feature in the halogenation of substituted oxazoles. sci-hub.se

Table 1: Representative Halogenation Reaction Note: This table is based on the reaction of an isomer, 4-(trifluoromethyl)oxazol-2-amine, as a proxy.

| Starting Material | Reagents | Product | Yield | Reference |

| 4-(Trifluoromethyl)oxazol-2-amine | CuBr₂, tert-butyl nitrite, MeCN | 2-Bromo-4-(trifluoromethyl)oxazole | Not specified | sci-hub.se |

This regioselective halogenation provides a key intermediate, the bromooxazole, which is primed for a variety of carbon-carbon bond-forming reactions.

Suzuki-Miyaura Cross-Coupling Reactions with Halogenated Oxazoles

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of C-C bonds, typically between an organoboron compound and an organohalide, catalyzed by a palladium complex. nih.govresearchgate.net Halogenated oxazoles, such as the 5-bromo-2-(trifluoromethyl)oxazol-4-amine derivative, are excellent substrates for this transformation, allowing for the introduction of a wide range of aryl and heteroaryl substituents.

The general protocol for the Suzuki-Miyaura coupling of a bromooxazole involves a palladium catalyst, often Pd(PPh₃)₄ or a combination of a palladium source like Pd₂(dba)₃ with a phosphine (B1218219) ligand (e.g., SPhos), a base (commonly Na₂CO₃, K₂CO₃, or K₃PO₄), and a suitable solvent system such as toluene/water or 1,4-dioxane/water. nih.govnih.govmdpi.com

The presence of an unprotected amino group on the oxazole ring can sometimes interfere with the catalytic cycle. In such cases, protection of the amine as an acetamide (B32628) can be a viable strategy. mdpi.com The amide can be readily synthesized by reacting the aminooxazole with acetic anhydride (B1165640). Following the coupling reaction, the protecting group can be removed if necessary.

The scope of the Suzuki-Miyaura reaction on halogenated oxazoles is broad, accommodating a variety of aryl- and heteroarylboronic acids. mdpi.comnih.gov This versatility allows for the synthesis of a diverse library of substituted oxazole derivatives from a common bromooxazole intermediate.

Table 2: Exemplary Suzuki-Miyaura Cross-Coupling Conditions Note: These conditions are based on analogous heterocyclic systems and represent typical parameters for the coupling of bromooxazoles.

| Catalyst System | Base | Solvent | Temperature (°C) | Substrate Type | Reference |

| Pd(PPh₃)₄ | Na₂CO₃ | Toluene | 80 | 4-Bromo-6H-1,2-oxazines | nih.gov |

| XPhosPdG2 / XPhos | K₂CO₃ | 1,4-dioxane/H₂O | 110 (MW) | 3-Bromo pyrazolo[1,5-a]pyrimidin-5-one | nih.gov |

| Pd(PPh₃)₄ | K₃PO₄ | 1,4-dioxane/H₂O | 85-95 | N-[5-bromo-2-methylpyridin-3-yl]acetamide | mdpi.com |

| SPhos / Pd₂(dba)₃ | K₃PO₄ | Toluene/H₂O | 80 | 10-(4-Bromophenyl)-5,15-bis-(pentafluorophenyl)corrole | nih.gov |

The resulting arylated or heteroarylated this compound derivatives are valuable compounds for screening in drug discovery programs and for the development of novel functional materials.

Mechanistic Insights and Computational Investigations

Elucidation of Reaction Pathways and Intermediates

Understanding the stepwise molecular transformations is crucial for optimizing reaction conditions and expanding the synthetic utility of a reaction. The formation of oxazoles, especially those bearing an amine and a trifluoromethyl group, often involves complex and intriguing mechanistic pathways.

Role of 2H-Azirine Intermediates in Oxazole (B20620) Formation

The isomerization of isoxazoles to oxazoles often proceeds through a highly strained three-membered ring intermediate, 2H-azirine. aip.org This pathway is particularly relevant in photochemical reactions. Under irradiation, isoxazoles can undergo N-O bond cleavage to form a vinylnitrene diradical, which can then collapse to a 2H-azirine. aip.org This intermediate is not always isolated but plays a pivotal role in the rearrangement. The 2H-azirine can then undergo cleavage of the C-C single bond to produce a nitrile ylide, which subsequently cyclizes to form the more stable oxazole ring. aip.org

The formation of 2-(trifluoromethyl)oxazoles can be achieved via a ring-expansion reaction of 2H-azirines. researchgate.net For instance, the reaction of α-azidochalcones with trifluoroacetic acid can lead to the in situ formation of 2H-azirine intermediates, which then rearrange to form highly substituted 2-(trifluoromethyl)oxazoles. beilstein-journals.org The high ring strain of 2H-azirines makes them versatile intermediates for the synthesis of various heterocycles. rsc.org The thermal or photochemical decomposition of vinyl azides is a general method for generating 2H-azirines. orgsyn.org The subsequent rearrangement to oxazoles is a thermodynamically favorable process. nih.gov

It has been demonstrated that 2-carbonyl-substituted 2H-azirines can isomerize to oxazoles. nih.gov In some cases, this transformation can be catalyzed by metal complexes, such as those of rhodium or iron, which facilitate the ring-opening and subsequent cyclization. nih.govbeilstein-journals.org The specific reaction conditions, including temperature and the presence of catalysts, can influence the reaction pathway and the final product distribution. beilstein-journals.orgorganic-chemistry.org

Mechanistic Studies on Amide Activation and Sulfonyl Migration in Heterocycle Synthesis

The synthesis of aminooxazoles can be achieved through the activation of α-arylamides or α-aminoamides with triflic anhydride (B1165640). nih.govfigshare.comacs.org These reactions proceed through the formation of nitrilium adducts. nih.govfigshare.comacs.org An interesting feature of these transformations is the potential for an N-oxide-promoted umpolung (polarity reversal) at the α-position of the amide. nih.govresearchgate.net

In certain cases, a mechanistically intriguing sequence involving a sulfonyl migration from nitrogen to carbon has been observed. nih.govfigshare.comacs.org This rearrangement can lead to the formation of different heterocyclic cores. Computational studies have been instrumental in elucidating the unusual mechanistic pathway of these reactions, revealing, for example, a figshare.comacs.org-sigmatropic rearrangement of a sulfinate intermediate in the formation of imidazoles from similar starting materials. nih.govacs.org The activation of amides with triflic anhydride is a versatile strategy that has been applied to the synthesis of a variety of nitrogen-containing heterocycles. nih.govacs.orgresearchgate.net

Quantum Chemical Calculations and Theoretical Modeling

Computational chemistry provides powerful tools to investigate reaction mechanisms, predict product selectivity, and understand the electronic properties of molecules. Density Functional Theory (DFT) is a particularly prominent method for these investigations.

Applications of Density Functional Theory (DFT) in Reaction Analysis

DFT calculations have been widely employed to shed light on the intricacies of oxazole formation and other heterocyclic syntheses. nih.govacs.orgresearchgate.net For instance, DFT studies have been used to analyze the mechanism of the isomerization of 5-(2H-azirin-2-yl)oxazoles, suggesting that the transformation occurs through a nitrenoid-like transition state to give a 3aH-pyrrolo[2,3-d]oxazole intermediate, followed by a 1,5-H-shift. nih.gov

In the study of amide activation reactions, quantum-chemical mechanistic analysis helps to understand the complex reaction sequences, including sulfonyl migrations. nih.govfigshare.comacs.org DFT calculations can map out the energy profiles of different potential pathways, identifying the most likely intermediates and transition states. This theoretical insight is invaluable for rationalizing experimental observations and for designing new synthetic strategies. nih.govnih.gov The method has also been used to study the structural parameters and thermodynamic variables of various heterocyclic compounds, with calculated results often showing good correlation with experimental data from techniques like X-ray crystallography. nih.govresearchgate.netsemanticscholar.org

Computational Approaches to Understanding Regioselectivity in Cyclization Reactions

Regioselectivity, the preference for one direction of bond-making over another, is a critical aspect of many cyclization reactions. Computational methods, particularly DFT, are instrumental in understanding and predicting the regiochemical outcome of reactions leading to heterocycles like oxazoles and triazoles. nih.govmdpi.com

For the synthesis of substituted triazoles via [3+2] cycloaddition reactions, DFT calculations on the free energy profiles of the azide-alkyne cycloaddition have been highlighted. nih.gov These studies help to elucidate the stereoelectronic features that determine the role of catalysts (e.g., copper, ruthenium) in controlling the regioselectivity of the "click" reaction. nih.gov Similarly, in the synthesis of 5-trifluoromethyl-1,2,3-triazoles, the directing role of the trifluoromethyl group in achieving 100% regioselective cyclization has been discussed in the context of both stepwise and concerted mechanisms, supported by computational analysis. researchgate.net

By modeling the transition states for the formation of different regioisomers, chemists can predict which product is likely to be favored under a given set of conditions. This predictive power is crucial for the efficient synthesis of complex molecules with specific substitution patterns.

Applications of 2 Trifluoromethyl Oxazol 4 Amine and Its Derivatives in Advanced Organic Synthesis

Construction of Complex Heterocyclic Scaffolds and Architectures

The oxazole (B20620) ring system is a prevalent motif in numerous biologically active natural products and synthetic compounds. 2-(Trifluoromethyl)oxazol-4-amine serves as a highly useful precursor for the synthesis of more complex, fused, and substituted heterocyclic systems. The presence of the trifluoromethyl group at the 2-position and an amino group at the 4-position provides two reactive handles for further chemical transformations.

Researchers have utilized this building block in various cyclization and multicomponent reactions to construct novel heterocyclic frameworks. For instance, the amino group can act as a nucleophile in reactions with bifunctional electrophiles, leading to the formation of fused pyrimidines, imidazoles, and other nitrogen-containing heterocycles. The trifluoromethyl group, while generally stable, can influence the reactivity of the oxazole ring and participate in or direct certain synthetic transformations.

A notable application involves the synthesis of pyrazolo[1,5-c]pyrimidines. While some methods yield 5-trifluoromethyl-pyrazolo[1,5-c]pyrimidines, the use of open-chain synthetic equivalents can lead to the regioselective formation of 2-trifluoromethyl-pyrazolo[1,5-c]pyrimidines. researchgate.net This regioselectivity is crucial in medicinal chemistry, where the precise placement of substituents can dramatically affect biological activity.

Furthermore, the oxazole core can be a platform for creating diverse molecular architectures through reactions like copper-catalyzed three-component domino cyclizations, which can yield complex oxazoles with various substitutions. acs.org

Table 1: Examples of Heterocyclic Scaffolds Derived from this compound and Related Precursors

| Precursor/Reactant | Reaction Type | Resulting Heterocyclic Scaffold |

| This compound | Cyclocondensation with diketones | Fused oxazolo-pyrimidines |

| Enamines and Phenyliodine bis(trifluoroacetate) | Oxidative Cyclization | 2-(Trifluoromethyl)oxazoles |

| Hydrazonoyl chlorides and trifluoroacetaldehyde (B10831) oxime | [3+2] Cycloaddition | 5-Trifluoromethyl-1,2,4-triazoles nih.gov |

| Aryldiazonium salts, fluorinated diazo reagents, and nitriles | Copper-catalyzed three-component reaction | Trifluoromethylated N1-aryl-1,2,4-triazoles nih.gov |

Precursors for Trifluoromethylated Amino Acid Analogues and Peptidomimetic Scaffolds

The development of non-natural amino acids and peptidomimetics is a significant area of research aimed at creating peptides with enhanced stability, bioavailability, and novel biological activities. The trifluoromethyl group is a valuable addition to amino acid structures, often imparting desirable properties. This compound and its derivatives are valuable starting materials for the synthesis of trifluoromethylated amino acid analogues.

The oxazole ring can be considered a masked carboxylic acid or a bioisostere for an amide bond, making it a useful component in peptidomimetic design. The amino group on the oxazole can be acylated or otherwise modified to extend a peptide chain, while the trifluoromethyl group provides the desired fluorination.

Synthetic strategies may involve the ring-opening of the oxazole to unmask a trifluoromethylated amino acid precursor. Alternatively, the entire oxazole moiety can be incorporated into a larger peptide-like structure, where it can influence the conformation and receptor-binding properties of the molecule.

Development of Fluorinated Compounds with Tuned Reactivity Profiles

The trifluoromethyl group significantly impacts the electronic properties of the oxazole ring in this compound. This electron-withdrawing group can be exploited to fine-tune the reactivity of the molecule and its derivatives in various chemical transformations. The development of novel fluorinating agents is a testament to the ongoing interest in creating molecules with precisely controlled reactivity. beilstein-journals.orgnih.gov

For example, the nucleophilicity of the amino group is modulated by the electron-withdrawing trifluoromethyl group, which can be advantageous in preventing unwanted side reactions. This tuned reactivity allows for more selective and controlled synthetic outcomes.

Furthermore, derivatives of this compound can be designed to act as novel fluorinated synthons. By modifying the amino group or other positions on the oxazole ring, chemists can create a library of related compounds with varying steric and electronic properties, expanding the toolbox for introducing trifluoromethylated moieties into target molecules. The synthesis of other fluorinated amines and their subsequent reactions to form motifs like trifluoromethylamines and N(SCF3)CF3 further highlights the broad utility of fluorinated building blocks in creating compounds with unique reactivity. nih.gov

Table 2: Influence of the Trifluoromethyl Group on Reactivity

| Feature | Effect of Trifluoromethyl Group | Synthetic Implication |

| Nucleophilicity of 4-amino group | Decreased | Enhanced selectivity in N-functionalization reactions |

| Electrophilicity of oxazole ring | Increased | Susceptibility to nucleophilic attack under certain conditions, enabling ring-opening reactions |

| Acidity of N-H protons | Increased | Facilitates deprotonation and subsequent derivatization |

Exploration in Organocatalysis and as Co-Catalysts in Organic Transformations

The field of organocatalysis, which utilizes small organic molecules to catalyze chemical reactions, has grown exponentially. The unique structural and electronic features of this compound and its derivatives make them intriguing candidates for exploration as organocatalysts or co-catalysts.

The presence of both a basic amino group and a potentially coordinating oxazole ring suggests that these molecules could act as bifunctional catalysts. The amino group can activate substrates through hydrogen bonding or by acting as a Brønsted base, while the oxazole nitrogen and oxygen atoms could potentially coordinate to metal centers or other Lewis acidic species.

While specific examples of this compound itself being used as a primary organocatalyst are not yet widely reported in mainstream literature, its structural motifs are present in more complex catalytic systems. The development of chiral versions of this scaffold could lead to applications in asymmetric catalysis, a critical area in modern organic synthesis. The broader field of chemical synthesis often involves catalysis to speed up reactions and improve efficiency. chemscene.com The principles of catalysis are central to the development of new synthetic methodologies. chemscene.com

The potential for this compound to act as a co-catalyst or ligand in metal-catalyzed reactions is also an area ripe for investigation. The combination of a soft nitrogen donor and a hard oxygen donor within the oxazole ring, along with the sterically and electronically influential trifluoromethyl group, could lead to novel reactivity and selectivity in a variety of organic transformations.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(trifluoromethyl)oxazol-4-amine, and how are reaction conditions optimized?

- Methodology : The compound is typically synthesized via cyclocondensation of trifluoromethyl-containing precursors with appropriate amines. For example, oxazole rings can be formed by reacting α-halo ketones with urea derivatives under basic conditions. Key steps include:

- Use of anhydrous solvents (e.g., DMF or THF) to prevent hydrolysis of intermediates.

- Temperature control (60–100°C) to balance reaction rate and side-product formation .

- Purification via column chromatography or recrystallization to isolate the product .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Techniques :

- NMR : and NMR confirm structural integrity and trifluoromethyl group presence. NMR resolves oxazole ring carbons .

- X-ray crystallography : SHELX software refines crystal structures to determine bond lengths and angles (e.g., C–O = 1.36 Å, C–N = 1.30 Å) .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] = 228.17) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Approach :

- Assay standardization : Use consistent cell lines (e.g., HepG2 for anticancer studies) and control compounds to minimize variability .

- Structure-activity relationship (SAR) studies : Modify substituents (e.g., replacing phenyl with pyridyl groups) to isolate bioactive moieties .

- Computational modeling : Molecular docking (e.g., AutoDock Vina) identifies binding interactions with targets like kinases or GPCRs .

Q. What strategies improve the stability of this compound under physiological conditions?

- Methods :

- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to protect the amine moiety during systemic circulation .

- Formulation : Encapsulation in liposomes or PEGylated nanoparticles enhances solubility and reduces metabolic degradation .

- pH adjustment : Buffered solutions (pH 6.5–7.4) prevent acid-catalyzed ring-opening reactions .

Q. How do electronic effects of the trifluoromethyl group influence the reactivity of this compound in cross-coupling reactions?

- Mechanistic insights :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.